molecular formula C6H12O3 B021769 (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol CAS No. 22323-82-6

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Cat. No. B021769
CAS RN: 22323-82-6
M. Wt: 132.16 g/mol
InChI Key: RNVYQYLELCKWAN-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of related dioxolane compounds involves strategies like asymmetric synthesis utilizing chiral auxiliaries, photochemical reactions, and acid-catalyzed condensation processes. For example, the synthesis of (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol demonstrates the use of crystallization in the monoclinic system, highlighting the importance of stereochemistry in the synthesis process (Li, Wang, & Chen, 2001).

Molecular Structure Analysis

The molecular structure of dioxolane derivatives is characterized by the presence of a dioxolane ring, which is a five-membered ring consisting of two oxygen atoms and three carbon atoms. The structure is further complicated by the presence of substituents like hydroxymethyl and methoxy groups, which influence the molecule's overall geometry and reactivity. Intramolecular hydrogen bonding is a common feature, contributing to the stability of these molecules (Irurre et al., 1992).

Scientific Research Applications

  • It is used as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, utilizing bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

  • Enantiomerically pure (R)- and (S)-1-benzoyloxypropane-2,3-diol were prepared from this compound, serving as reference compounds for stereochemical studies (Casati, Ciuffreda, & Santaniello, 2011).

  • It reacts with 1-bromohept-1-yne to form n-butylvinylidenecarbene, leading to unusual products, demonstrating its reactivity in organic synthesis (Craig & Beard, 1971).

  • Research has been conducted to identify conditions that favor the formation of [1,3]dioxan-5-ols over [1,3]dioxolan-4-yl-methanols, which are potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

  • Its photochemical transformation in an aqueous medium or methanol leads to the stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4 (Nikolaev, Khimich, & Korobitsyna, 1985).

Safety And Hazards

This would involve researching the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.


Future Directions

This could involve potential new applications for the compound, or new methods for its synthesis.


For a specific compound, you would need to consult the relevant scientific literature to gather this information. Please note that not all compounds will have information available on all of these topics. If you have a different compound or a more specific question about this one, feel free to ask!


properties

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVYQYLELCKWAN-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317976
Record name (+)-Solketal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

CAS RN

22323-82-6
Record name (+)-Solketal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22323-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Solketal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,2-dimethyl-1,3-dioxolane-4-methanol
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Synthesis routes and methods I

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
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petroleum ether
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Synthesis routes and methods II

Procedure details

Alternatively, the glyceric acid can be reacted with the 2,2-dimethoxypropane without methanol to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods III

Procedure details

Alternatively, the 2,3-dihydroxypropanoic acid (D- or L-glyceric acid) is reacted with 2,2-dimethoxypropane without lower alcohol present to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods IV

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 2
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 3
Reactant of Route 3
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 4
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 5
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol
Reactant of Route 6
Reactant of Route 6
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Citations

For This Compound
119
Citations
T Mukaiyama, Y Tanabe, M Shimizu - Chemistry Letters, 1984 - journal.csj.jp
various natural products')including lipids ,2) carbohydrates ,3) nucleotides .4) Page 1 CHEMISTRY LETTERS, pp. 401-404, 1984. (C) The Chemical Society of Japan 1984 …
Number of citations: 28 www.journal.csj.jp
C Guo, RD Shah, J Mills, RK Dukor… - Chirality: The …, 2006 - Wiley Online Library
Near‐infrared (near‐IR) Fourier transform vibrational circular dichroism (FT‐VCD) spectroscopy has been used to monitor the epimerization of (S)‐(+)‐2,2‐dimethyl‐1,3‐dioxolane‐4‐…
Number of citations: 17 onlinelibrary.wiley.com
G Wu, P Wang - Chirality, 2015 - Wiley Online Library
A bond polarizability algorithm was developed and applied to interpret the Raman optical activity (ROA) intensity. It is demonstrated that for the chiral molecule such as S(+)2,2‐dimethyl…
Number of citations: 7 onlinelibrary.wiley.com
Y Nakao, Y Kyogoku, H Sugeta - Journal of molecular structure, 1986 - Elsevier
Vibrational circular dichroism (VCD) of the OH stretching band in 2,2-dimethyl-1,3- dioxolane-4-methanol has been studied. The OH stretching vibration for the intramolecularly …
Number of citations: 5 www.sciencedirect.com
K Leftheris, M Goodman - Synthesis, 1989 - thieme-connect.com
(S)-3-Tosyloxy-1, 2-propanediol [(S)-2] has been synthesized from (S)-2, 2-dimethyl-1, 3-dioxolane-4-methanol [(S)-1] in four steps with an overall yield of 87%. This coupled with the …
Number of citations: 5 www.thieme-connect.com
VS Parmar, AK Prasad, PK Singh, S Gupta - Tetrahedron: Asymmetry, 1992 - Elsevier
Temperature of the reaction and the solvent used markedly influenced the enantioselectivity and rate of transesterification reaction catalysed by Candida cylindracea between 2,2,2-…
Number of citations: 32 www.sciencedirect.com
PHG Zarbin, EDB Arrigoni, A Reckziegel… - Journal of chemical …, 2003 - Springer
Comparative gas chromatographic analyses of airborne volatiles produced by males and females of the sugarcane weevil Sphenophorus levis, showed one male-specific compound. …
Number of citations: 56 link.springer.com
M Satake, A Morohashi, H Oguri, T Oishi… - Journal of the …, 1997 - ACS Publications
Ciguatera is the name of human intoxication that is caused by eating certain tropical reef fishes. 1 Ciguatoxin (CTX) is the principal toxin which was first isolated in Hawaii from moray …
Number of citations: 172 pubs.acs.org
J Jiang, AH Li, SY Jang, L Chang… - Journal of medicinal …, 1999 - ACS Publications
Racemic 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives have been shown to be highly selective A 3 adenosine receptor antagonists (Jiang et al. J. Med. Chem. 1997, 40, …
Number of citations: 59 pubs.acs.org
JA Boomer, DH Thompson - Chemistry and physics of lipids, 1999 - Elsevier
The low pH environments characteristic of endosomal compartments and ischemic tissues provide an intrinsic pathway for triggering site-specific contents release from appropriately …
Number of citations: 85 www.sciencedirect.com

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